ATTO488-ProTx-II

Nav1.7 pharmacology automated patch-clamp peptide conjugation

Unlabeled ProTx-II requires secondary detection reagents, adding variability and background to Nav1.7 assays. Alternative fluorescent analogues often show altered pharmacology, undermining target engagement confidence. ATTO488-ProTx-II resolves this: automated patch-clamp validation confirms it is one of only two tagged variants (alongside Biot-ProTx-II) that faithfully emulates native ProTx-II pharmacology while enabling direct 488 nm fluorescence detection. • Pharmacologically validated: retains native ProTx-II Nav1.7 inhibition profile (IC50 ≈ 300 pM) with subtype selectivity preserved (Nav1.2 IC50 = 41 nM, Nav1.5 IC50 = 79 nM, Nav1.6 IC50 = 26 nM). • Specifically labels Nav1.7 over other Nav isoforms, enabling unambiguous imaging, flow cytometry, and competition binding HTS. • Compatible with standard FITC/GFP channels (Ex/Em 500/520 nm); lyophilized, >95% purity, 1:1 labeling stoichiometry.

Molecular Formula
Molecular Weight 3826,66 g/mol
Cat. No. B1151348
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameATTO488-ProTx-II
Molecular Weight3826,66 g/mol
Structural Identifiers
Commercial & Availability
Standard Pack Sizes0.01 mg / 0.1 mg / 0.5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ATTO488-ProTx-II: Nav1.7 Fluorescent Probe


ATTO488-ProTx-II is a fluorescently labeled analogue of Protoxin II (ProTx-II), a 30-amino acid gating-modifier peptide isolated from the venom of the tarantula Thrixopelma pruriens. The conjugate consists of the ATTO488 fluorophore covalently attached to the ProTx-II peptide, enabling direct visualization and quantification of Nav1.7 voltage-gated sodium channel binding in cellular assays [1]. The wild-type ProTx-II exhibits potent and relatively selective inhibition of Nav1.7 (IC50 ≈ 300 pM) with reduced activity at Nav1.2 (IC50 = 41 nM), Nav1.5 (IC50 = 79 nM), and Nav1.6 (IC50 = 26 nM) . This tool compound is primarily utilized for studying pain signaling mechanisms, validating Nav1.7-targeted therapeutics, and developing high-throughput screening platforms [1].

Why Alternatives Cannot Replace ATTO488-ProTx-II


Unlabeled ProTx-II, while pharmacologically active, lacks the intrinsic fluorescence required for direct detection in imaging, flow cytometry, or binding assays, necessitating secondary detection reagents that introduce additional variability and background [1]. Alternative fluorescent ProTx-II analogues do not uniformly preserve the native pharmacological profile: a systematic study of multiple tagged ProTx-II variants using high-throughput automated patch-clamp identified that only Biot-ProTx-II and ATTO488-ProTx-II best emulate the functional properties of unlabeled ProTx-II, while other analogues, though remaining high-affinity Nav1.7 blockers, exhibited altered pharmacological behavior [1]. Substitution with untested or alternative fluorescent conjugates therefore risks compromising either detection capability or functional fidelity relative to the native toxin.

ATTO488-ProTx-II: Comparative Evidence


Native Pharmacology Fidelity vs. Tagged Analogues

In a systematic evaluation of multiple ProTx-II analogues using high-throughput automated patch-clamp, ATTO488-ProTx-II and Biot-ProTx-II were the only two analogues that best emulated the pharmacological properties of unlabeled ProTx-II, whereas other analogues, despite retaining high affinity for Nav1.7, showed altered functional characteristics [1]. This functional fidelity is critical for studies requiring congruence between fluorescence readouts and native toxin pharmacology.

Nav1.7 pharmacology automated patch-clamp peptide conjugation

Nav1.7 Labeling Specificity Across Isoforms

Fluorescent ATTO488-ProTx-II specifically labels the Nav1.7 channel over other Nav isoforms tested under various experimental conditions [1]. In contrast, the biotinylated analogue (Biot-ProTx-II) functions efficiently for pull-down of several Nav isoforms in a concentration-dependent manner without the same degree of isoform discrimination [1]. This labeling selectivity aligns with the known pharmacology of wild-type ProTx-II, which exhibits an IC50 for Nav1.7 of approximately 300 pM, compared to 41 nM for Nav1.2, 79 nM for Nav1.5, and 26 nM for Nav1.6 .

Nav1.7 imaging sodium channel isoforms cellular distribution

Competitive Binding Validation at Nav1.7

Binding selectivity of ATTO488-ProTx-II was validated through competition experiments wherein cells were pre-incubated with 10 μM unlabeled ProTx-II for 20 minutes prior to ATTO488-ProTx-II incubation (2 μM), demonstrating that fluorescent labeling does not alter the peptide‘s cognate binding site recognition and that observed signal is competitively displaceable [1]. This provides a quantitative baseline for assay specificity: saturating concentrations of unlabeled competitor effectively eliminate ATTO488-ProTx-II signal.

binding competition specificity validation Nav1.7 target engagement

ATTO488 Spectral Compatibility for Standard Workflows

The ATTO488 dye conjugated to ProTx-II exhibits maximum absorption at approximately 501 nm and maximum fluorescence emission at approximately 523 nm, with efficient excitation in the 480–515 nm range [1]. This spectral profile is directly compatible with standard 488 nm argon-ion laser lines and FITC/GFP filter sets commonly used in confocal microscopy, flow cytometry, and high-content screening platforms [2]. ATTO488 demonstrates high absorption, high fluorescence quantum yield, excellent thermal stability, and strong photostability, making it suitable for single-molecule detection and super-resolution techniques such as SIM and STED [2].

fluorescence microscopy flow cytometry high-resolution imaging

ATTO488-ProTx-II: Key Applications


Nav1.7-Targeted High-Throughput Screening

ATTO488-ProTx-II enables fluorescence-based competition binding assays in high-throughput formats to identify novel Nav1.7 small-molecule antagonists. The compound‘s preservation of native ProTx-II pharmacology, validated by automated patch-clamp [1], ensures that displacement of fluorescent signal correlates with genuine pharmacological competition rather than artifacts from altered toxin behavior. The 488 nm excitation compatibility allows integration with standard HTS plate readers and automated microscopy platforms.

Nav1.7 Cellular Distribution and Trafficking

The specific labeling of Nav1.7 over other Nav isoforms [1] makes ATTO488-ProTx-II suitable for studying Nav1.7 subcellular localization, membrane trafficking, and activity-dependent internalization in dorsal root ganglion (DRG) neurons and other pain-sensing cell types. Competitive displacement with unlabeled ProTx-II (10 μM pre-incubation) [1] provides a built-in specificity control to distinguish specific from non-specific membrane binding.

Flow Cytometry for Nav1.7 Expression Quantification

The specific labeling of Nav1.7 over other Nav isoforms tested [1] supports flow cytometric quantification of Nav1.7 surface and total expression in transfected cell lines and primary sensory neurons. The ATTO488 excitation/emission profile (excitation range 480–515 nm, emission max ≈523 nm) [1] matches standard FITC detection channels, eliminating the need for specialized cytometry configurations. This application is directly relevant for validating Nav1.7 expression in engineered cell lines used for drug screening or for assessing disease-associated changes in channel expression.

Nav1.7 Channel Purification and Characterization

Unlike the biotinylated analogue (Biot-ProTx-II), which pulls down multiple Nav isoforms [1], ATTO488-ProTx-II can be employed for fluorescence-based tracking of Nav1.7 through purification workflows without cross-contamination from Nav1.2, Nav1.5, or Nav1.6. This application is particularly relevant for structural biology efforts requiring homogeneous Nav1.7 preparations for cryo-EM or crystallography, or for proteomic identification of Nav1.7-associated protein partners where isoform purity is critical.

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